

# A Technical Guide to the Spectral Analysis of 2-Methylcyclohexanecarboxylic Acid

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## Compound of Interest

Compound Name: 2-Methylcyclohexanecarboxylic acid

Cat. No.: B107400

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This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-methylcyclohexanecarboxylic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes tabulated spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

## Chemical and Physical Properties

**2-Methylcyclohexanecarboxylic acid** is a derivative of cyclohexane containing both a methyl and a carboxylic acid functional group. The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring means that this compound can exist as four different stereoisomers (cis and trans enantiomeric pairs).[1] The spectral data presented here is for a mixture of cis and trans isomers unless otherwise specified.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O <sub>2</sub>	PubChem[2]
Molecular Weight	142.20 g/mol	PubChem[2]
IUPAC Name	2-methylcyclohexane-1-carboxylic acid	PubChem[2]
CAS Number	56586-13-1	PubChem[2]

## Spectral Data Summary

The following tables summarize the key spectral data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry analyses of **2-methylcyclohexanecarboxylic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The acidic proton of the carboxylic acid group typically shows a characteristic signal at a high chemical shift in  $^1\text{H}$  NMR, though its exact position can vary with concentration and solvent.<sup>[3][4]</sup> The carboxyl carbon atom is also readily identifiable in the  $^{13}\text{C}$  NMR spectrum, typically appearing in the 165-185 ppm range.<sup>[3][4]</sup>

Table 1:  $^1\text{H}$  NMR Spectral Data (Data is representative and may vary based on isomer and experimental conditions)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	-COOH
0.8 - 1.0	Doublet	3H	-CH <sub>3</sub>
1.0 - 2.5	Multiplet	10H	Cyclohexane ring protons (-CH-, -CH <sub>2</sub> -)

Table 2:  $^{13}\text{C}$  NMR Spectral Data (Data sourced from Sigma-Aldrich)<sup>[2]</sup>

Chemical Shift ( $\delta$ ) ppm	Assignment
~180	-COOH (Carboxylic Acid Carbon)
~45	-CH-COOH (Carbon 1)
~35	-CH-CH <sub>3</sub> (Carbon 2)
15 - 35	Remaining Cyclohexane Carbons and -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For **2-methylcyclohexanecarboxylic acid**, the most prominent features are the absorptions corresponding to the carboxylic acid group.<sup>[1]</sup> This includes a very broad O-H stretching band and a strong C=O stretching band.<sup>[3][4]</sup>

Table 3: Key IR Absorption Bands (Data sourced from Sigma-Aldrich, ATR-IR)<sup>[2]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
2500 - 3300	Strong, Very Broad	O-H stretch (Carboxylic Acid) <sup>[1][3]</sup>
~2930	Strong	C-H stretch (Aliphatic)
~1700	Strong	C=O stretch (Carboxylic Acid, Dimeric) <sup>[3]</sup>
~1450	Medium	C-H bend
~1200	Medium	C-O stretch
~900	Medium, Broad	O-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features. The molecular ion peak (M<sup>+</sup>) for **2-methylcyclohexanecarboxylic acid** would be expected at m/z 142.

Table 4: GC-MS Fragmentation Data (Data sourced from NIST Mass Spectrometry Data Center)<sup>[2]</sup>

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment Assignment
142	Low	[M] <sup>+</sup> (Molecular Ion)
127	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
97	Medium	Loss of COOH and CH <sub>3</sub>
81	High	Cyclohexenyl cation
55	Highest	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 10-20 mg of **2-methylcyclohexanecarboxylic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or Dimethyl sulfoxide-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.[5] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[6]
- **Instrument Setup:** The NMR spectra are acquired on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for <sup>1</sup>H and 100 MHz for <sup>13</sup>C nuclei.[7]
- **<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
- **<sup>13</sup>C NMR Acquisition:** The <sup>13</sup>C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the <sup>13</sup>C isotope.

- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

## IR Spectroscopy Protocol (ATR-IR)

- **Sample Preparation:** For Attenuated Total Reflectance (ATR) IR, a small amount of the neat liquid or solid **2-methylcyclohexanecarboxylic acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[8] No further sample preparation is typically needed.
- **Instrument Setup:** An FTIR spectrometer is used. A background spectrum of the clean, empty ATR crystal is recorded first.
- **Data Acquisition:** The sample is placed on the crystal, and the anvil is pressed against it to ensure good contact. The sample spectrum is then recorded over a typical range of 4000-600  $\text{cm}^{-1}$ .
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum.

## Mass Spectrometry Protocol (GC-MS)

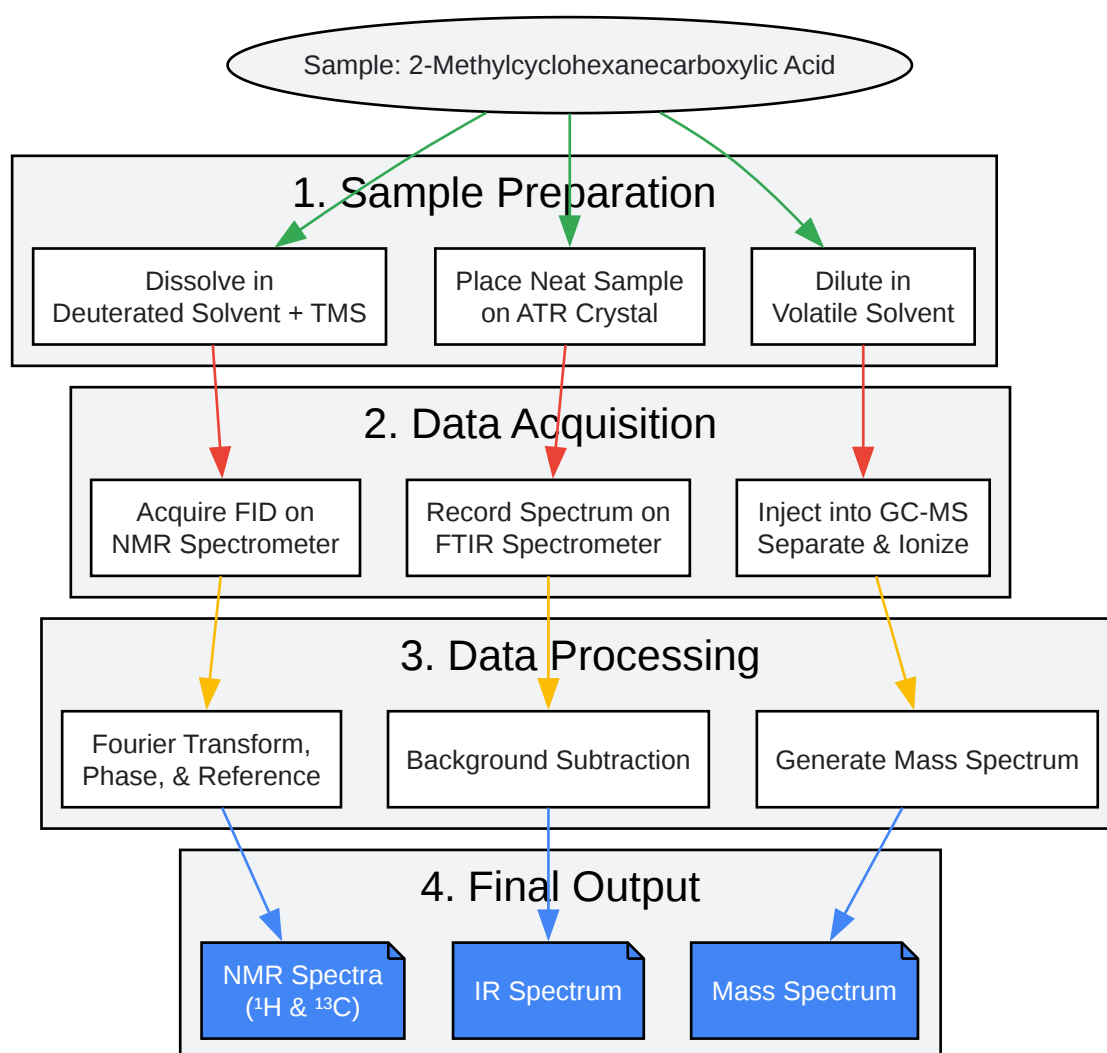
- **Sample Preparation:** A dilute solution of **2-methylcyclohexanecarboxylic acid** is prepared in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 10-100  $\mu\text{g/mL}$ . [9] If the sample contains non-volatile salts or buffers, a clean-up step using solid-phase extraction may be necessary.[9]
- **Gas Chromatography (GC):** A small volume (e.g., 1  $\mu\text{L}$ ) of the prepared sample is injected into the GC system. The sample is vaporized and travels through a capillary column (e.g., a non-polar DB-5 column). The temperature of the GC oven is ramped to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For a standard analysis, Electron Ionization (EI) is used, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole).
- **Detection and Data Processing:** A detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of different  $m/z$  values.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-methylcyclohexanecarboxylic acid**.

### General Workflow for Spectroscopic Analysis



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### Workflow for Spectroscopic Analysis

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## References

- 1. 2-Methylcyclohexanecarboxylic acid | 56586-13-1 | Benchchem [benchchem.com]
- 2. 2-Methylcyclohexanecarboxylic acid | C<sub>8</sub>H<sub>14</sub>O<sub>2</sub> | CID 85811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. <sup>13</sup>C nmr spectrum of 2-methylpropanoic acid C<sub>4</sub>H<sub>8</sub>O<sub>2</sub> (CH<sub>3</sub>)<sub>2</sub>CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 <sup>13</sup>-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
- 8. webassign.net [webassign.net]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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